N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered significant interest due to its diverse applications in scientific research, particularly in fields such as chemistry, biology, and medicine. This compound features a unique arrangement of functional groups, including a furan ring, a pyrazole moiety, and a benzo[d]oxazole sulfonamide structure, contributing to its distinct chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Oxazole derivatives, a key structural component of this compound, have been associated with a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors, contributing to their diverse therapeutic potentials .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of pathways due to their broad biological activities . For instance, some oxazole derivatives have been found to exhibit prostacyclin (IP) receptor antagonistic activity , which plays an important role in inhibiting platelet aggregation and vasodilation.
Pharmacokinetics
The presence of various functional groups in the molecules of oxazole derivatives makes them promising for the construction of polynuclear heterocyclic structures , which could potentially influence their pharmacokinetic properties.
Result of Action
Given the broad biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
The stability and reactivity of oxazole derivatives can be influenced by various factors, including the presence of hetero atoms or groupings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl pyrazole intermediate. This is followed by the formation of the benzo[d]oxazole core via cyclization reactions. The final step involves the sulfonation to introduce the sulfonamide functional group.
Industrial Production Methods: Industrial production of this compound is often scaled up from laboratory procedures. It may involve optimization of reaction conditions, such as temperature, pressure, and solvent systems, to improve yield and purity. The use of catalytic agents and continuous flow reactors can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation, forming furanyl derivatives.
Reduction: Reduction reactions can modify the pyrazole and oxazole rings, leading to hydrogenated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole positions, allowing for structural modifications.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), hydrogen gas with palladium on carbon (for reduction), and halogens (for substitution) are commonly employed. Reaction conditions vary but often include organic solvents like dichloromethane, methanol, and acetonitrile, and temperatures ranging from -78°C to room temperature.
Major Products: The reactions yield a range of derivatives, depending on the specific conditions and reagents used. Major products include furanyl derivatives, hydrogenated pyrazole analogs, and substituted benzoxazole compounds.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide finds extensive use in scientific research due to its structural versatility and biological activity.
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules. Its unique functional groups make it valuable for exploring new chemical reactions and developing novel compounds.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and DNA.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide drugs are relevant
Industry: Employed in the development of specialty chemicals and materials, including pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be compared to other compounds with similar structural features.
Similar Compounds: Includes other sulfonamides, pyrazole derivatives, and benzo[d]oxazole compounds. These include N-(2-(1H-pyrazol-4-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which impart distinct reactivity and biological activity. Its ability to engage in diverse chemical reactions and interact with multiple biological targets sets it apart from other related compounds.
That’s your primer on this compound. It’s quite the mouthful, but it holds so much potential!
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-20-15-8-14(2-3-16(15)26-17(20)22)27(23,24)19-5-6-21-10-13(9-18-21)12-4-7-25-11-12/h2-4,7-11,19H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFOZMZXVFYAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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